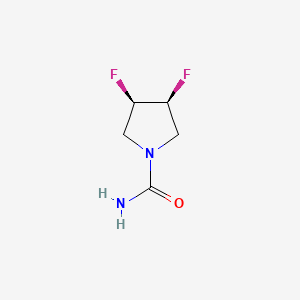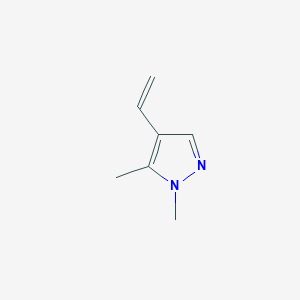
4-Ethenyl-1,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-1,5-dimethyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethenyl group at position 4 and two methyl groups at positions 1 and 5. The molecular formula of this compound is C7H10N2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1,5-dimethyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazoles often involves scalable and efficient synthetic routes. For example, the use of low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles . These methods offer high selectivity and wide substrate scope, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones.
Reduction: Reduction of pyrazoles can yield pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents can be used for the oxidation of pyrazoles.
Reduction: Hydrogenation using catalysts like palladium on carbon can reduce pyrazoles to pyrazolines.
Substitution: Reagents such as aryl halides in the presence of copper powder can facilitate N-arylation of pyrazoles.
Major Products
The major products formed from these reactions include pyrazolones, pyrazolines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethenyl-1,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethenyl-1,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles can act as inhibitors of enzymes or receptors, modulating biological processes. For example, some pyrazole derivatives inhibit cyclooxygenase enzymes, reducing inflammation . The exact molecular targets and pathways depend on the specific structure and functional groups of the pyrazole derivative.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1H-Pyrazole, 3,5-dimethyl-1-phenyl-
Uniqueness
4-Ethenyl-1,5-dimethyl-1H-pyrazole is unique due to the presence of the ethenyl group at position 4, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. This structural feature can influence its biological activity and applications in various fields.
Properties
CAS No. |
90124-60-0 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
4-ethenyl-1,5-dimethylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-4-7-5-8-9(3)6(7)2/h4-5H,1H2,2-3H3 |
InChI Key |
XEAZNWIGZRYUIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


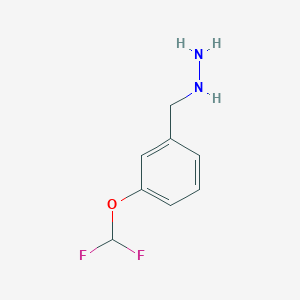


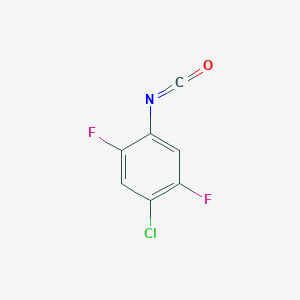



![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride](/img/structure/B13599595.png)
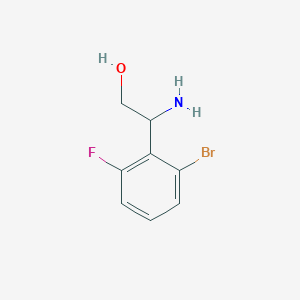


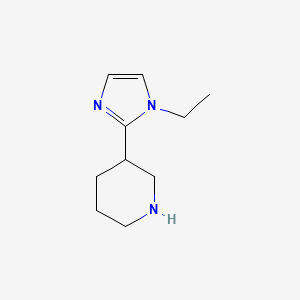
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13599643.png)
